N-Ethyl L-Valinamide

Übersicht

Beschreibung

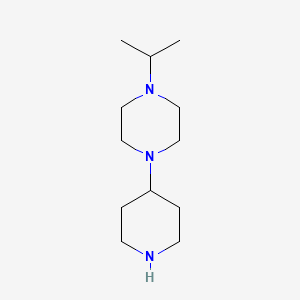

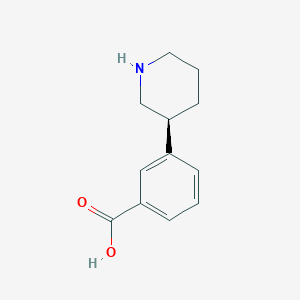

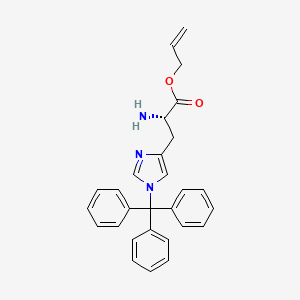

N-Ethyl L-Valinamide is a chiral β-amino acid that has gained attention in recent years due to its potential applications in various fields of research and industry. It contains a total of 25 bonds; 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), and 1 secondary amine (aliphatic) .

Molecular Structure Analysis

The molecular formula of N-Ethyl L-Valinamide is C7H16N2O . It contains a total of 25 bonds; 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis

N-Ethyl L-Valinamide has a molecular weight of 144.21 g/mol . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Neuroscience Research

N-Ethyl L-Valinamide has potential applications in neuroscience, particularly in the development of nanomaterials for neural interfaces and prostheses. The unique physiochemical properties of nanomaterials, such as conductivity and chemical reactivity, can be harnessed to better understand neural tissue functions and potentially restore neuronal functions .

Pharmacology

In pharmacology, analogs of N-Ethyl L-Valinamide, like N-ethyl-N-cyclopropyl lysergamide (ECPLA), have been studied for their interactions with serotonin receptors. These compounds are reminiscent of LSD and other lysergamide hallucinogens, which suggests their relevance in understanding the pharmacological properties of psychoactive substances .

Biochemistry

The field of biochemistry explores the use of N-Ethyl L-Valinamide in the context of gold nanoparticles (GNPs). GNPs with controlled properties are used in genomics, biosensorics, and clinical chemistry. N-Ethyl L-Valinamide could play a role in the functionalization of GNPs for biomedical diagnostics and analytics .

Medicinal Chemistry

N-Ethyl L-Valinamide is part of the broader class of nitrogen-containing heterocycles, which are integral to many pharmacologically active molecules. The structural diversity of these compounds allows for their application in drug design and the development of new therapeutic agents .

Organic Synthesis

In organic synthesis, N-Ethyl L-Valinamide could be used as a building block for the synthesis of complex molecules. Its amide group can participate in various organic reactions, contributing to the synthesis of pharmaceuticals, agrochemicals, and materials science .

Analytical Chemistry

N-Ethyl L-Valinamide may find applications in analytical chemistry, where it could be used as a standard or reagent in the development of new analytical methods. Its precise structure and properties could aid in the calibration of instruments and the validation of analytical techniques .

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-ethyl-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-9-7(10)6(8)5(2)3/h5-6H,4,8H2,1-3H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSZOOCLKWNIAG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl L-Valinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Furylmethyl)thio]-1-propanamine](/img/structure/B1516880.png)

![1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B1516883.png)

![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)

![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)